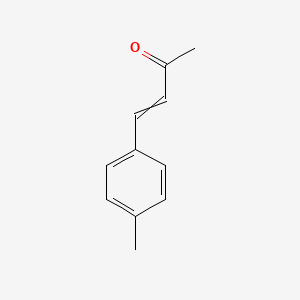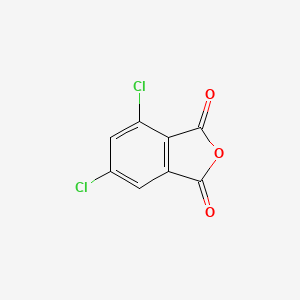![molecular formula C9H9NO3 B8805952 Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-](/img/structure/B8805952.png)
Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- is an organic compound characterized by a methoxy group and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- can be synthesized through various methods. One common approach involves the reaction of nitromethane with 1-methoxyindole-3-carbaldehyde in the presence of a base such as sodium methoxide or sodium propoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- may involve similar synthetic routes but on a larger scale. The choice of solvents, bases, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium propoxide in solvents like THF are commonly used.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- involves its interaction with molecular targets and pathways. The nitrovinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
1-Methoxy-3-(2-nitrovinyl)indole: Shares a similar nitrovinyl group but differs in the position of the methoxy group and the presence of an indole ring.
2-Nitro-4-vinyl-benzoic acid methyl ester: Contains a nitrovinyl group but differs in the presence of a carboxylic acid ester group.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-methoxy-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
FVKSRNVYJXQCLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

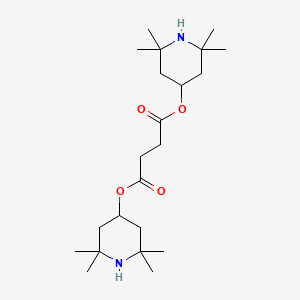
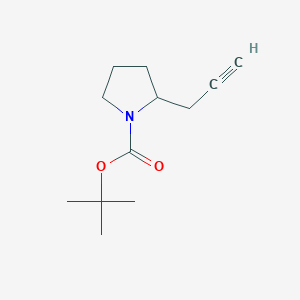
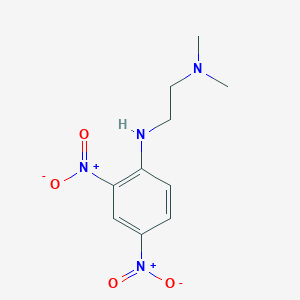
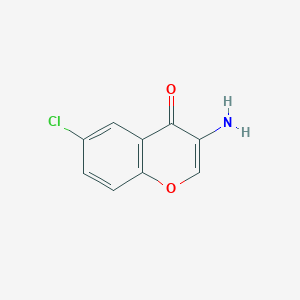
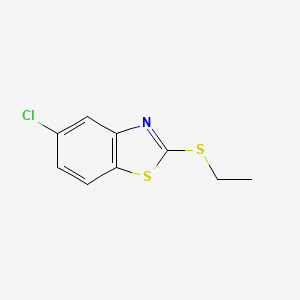
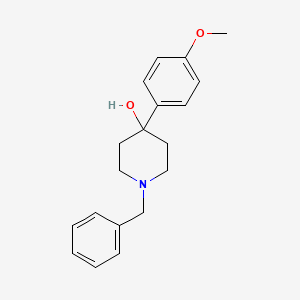
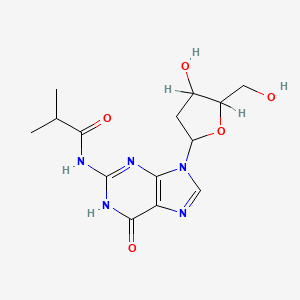
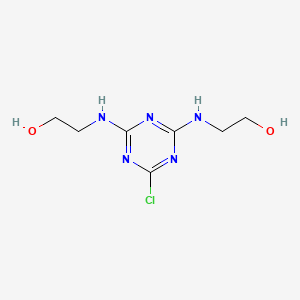
![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)
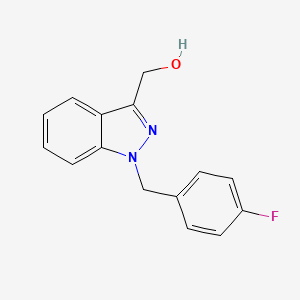

![5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8805949.png)
